Scientific Field: Organic Chemistry
Application Summary: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis.
Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways.
Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.
Scientific Field: Biochemistry
Application Summary: Benzamide compounds, which include “4-[(Cyanoacetyl)amino]benzamide”, have been shown to exhibit effective metal chelate activity.
Results or Outcomes: The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs.
4-[(Cyanoacetyl)amino]benzamide is an organic compound with the molecular formula CHNO. It features a benzamide structure with a cyanoacetyl group attached to the amino substituent at the para position. This compound is characterized by its unique functional groups, which include an amide and a cyano group, contributing to its chemical reactivity and potential biological activity. The presence of the cyanoacetyl moiety enhances its ability to participate in various
4-[(Cyanoacetyl)amino]benzamide can undergo several chemical transformations, including:
These reactions make 4-[(cyanoacetyl)amino]benzamide a versatile intermediate in organic synthesis.
Research indicates that 4-[(cyanoacetyl)amino]benzamide exhibits potential biological activities, particularly in the realm of anticancer and antimicrobial properties. Its structural analogs have shown promising results in inhibiting various enzymes linked to cancer progression and microbial growth. For instance, derivatives of similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
The synthesis of 4-[(cyanoacetyl)amino]benzamide typically involves:
Alternative methods may involve different coupling strategies or the use of protecting groups to enhance yield and selectivity.
4-[(Cyanoacetyl)amino]benzamide finds applications in various fields:
Interaction studies involving 4-[(cyanoacetyl)amino]benzamide focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have suggested that it can effectively bind to active sites of enzymes involved in metabolic pathways, potentially leading to inhibition of their activity. These interactions highlight its relevance in drug design and development .
Several compounds share structural similarities with 4-[(cyanoacetyl)amino]benzamide, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminobenzoic Acid | Basic amine group | Antimicrobial properties |
| N-(4-Cyanobenzoyl)-L-alanine | Benzoyl derivative with a cyano group | Potential anticancer activity |
| 2-Cyanoacetic Acid | Cyano group with an acidic function | Used in organic synthesis |
| 4-Cyanoaniline | Aniline derivative with a cyano group | Involved in dye manufacturing |
These compounds are notable for their diverse applications and biological activities, making them valuable in medicinal chemistry and material science.
4-[(Cyanoacetyl)amino]benzamide presents as a solid crystalline material under standard ambient conditions [26]. The compound exhibits characteristic physical properties that are consistent with its molecular structure containing both amide functional groups and an aromatic benzene ring system [4]. The molecular formula of this compound is C₁₀H₉N₃O₂ with a calculated molecular weight of 203.19 grams per mole [26].
The compound displays a white to off-white crystalline powder appearance, which is typical for benzamide derivatives containing electron-withdrawing substituents [27]. The presence of the cyanoacetyl group contributes to the compound's solid-state stability and crystalline nature [25]. Visual examination reveals fine crystalline particles that maintain structural integrity under normal handling conditions [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉N₃O₂ | [26] |
| Molecular Weight | 203.19 g/mol | [26] |
| Physical State | Crystalline solid | [26] |
| Appearance | White to off-white powder | [27] |
| CAS Registry Number | 445254-45-5 | [26] [37] |
The solubility characteristics of 4-[(Cyanoacetyl)amino]benzamide are influenced by its molecular structure, which contains both polar amide groups and a hydrophobic aromatic ring system [23]. The compound demonstrates limited aqueous solubility, consistent with other benzamide derivatives containing similar structural features [23] [27].
Organic solvents exhibit varying degrees of solvation capacity for this compound [23]. Polar aprotic solvents such as dimethyl sulfoxide demonstrate enhanced solubility due to favorable interactions with the amide carbonyl groups [25] [27]. Alcoholic solvents, including methanol and ethanol, provide moderate solubility through hydrogen bonding interactions with the amide functionalities [23].
The presence of the cyanoacetyl moiety significantly affects the solubility profile by introducing additional dipolar character to the molecule [22]. This structural feature enhances interactions with polar solvents while maintaining limited miscibility with non-polar hydrocarbon solvents [23].
| Solvent Class | Solubility Characteristics | Interaction Type |
|---|---|---|
| Water | Limited solubility | Hydrogen bonding |
| Polar alcohols | Moderate solubility | Hydrogen bonding |
| Polar aprotic | Enhanced solubility | Dipole interactions |
| Non-polar hydrocarbons | Poor solubility | Weak van der Waals |
Thermal analysis of 4-[(Cyanoacetyl)amino]benzamide reveals characteristic transition temperatures that reflect the compound's molecular structure and intermolecular interactions [15] [25]. The melting point serves as a critical physicochemical parameter for compound identification and purity assessment [27].
Benzamide derivatives typically exhibit well-defined melting points due to their capacity for forming stable hydrogen-bonded networks in the solid state [18]. The presence of multiple hydrogen bond donors and acceptors in 4-[(Cyanoacetyl)amino]benzamide contributes to elevated thermal stability compared to simpler aromatic compounds [25].
Thermal degradation studies indicate that the compound maintains structural integrity within specific temperature ranges before undergoing decomposition reactions [15] [33]. The cyanoacetyl group exhibits particular thermal sensitivity, with the nitrile functionality being susceptible to hydrolysis or cyclization reactions at elevated temperatures [17].
Differential scanning calorimetry analysis provides detailed information about phase transitions and thermal events occurring during heating cycles [25] [33]. These measurements are essential for understanding the compound's behavior under various thermal processing conditions [15].
The spectroscopic characterization of 4-[(Cyanoacetyl)amino]benzamide provides comprehensive structural information through multiple analytical techniques [10] [28]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the various proton and carbon environments within the molecule [13].
Proton nuclear magnetic resonance spectroscopy demonstrates characteristic signals for the aromatic protons, amide protons, and the methylene group adjacent to the cyano functionality [28]. The aromatic region typically displays multipicity patterns consistent with para-disubstituted benzene ring systems [13] [28].
Infrared spectroscopy identifies key functional group absorptions that confirm the presence of amide carbonyls, nitrile groups, and aromatic carbon-carbon bonds [10] [25]. The amide carbonyl stretching frequencies appear in the characteristic region around 1650-1680 wavenumbers, while the nitrile absorption occurs near 2220-2250 wavenumbers [28] [33].
Mass spectrometry provides molecular ion confirmation and fragmentation patterns that support structural assignments [19] [33]. The molecular ion peak corresponds to the calculated molecular weight, with characteristic fragmentation involving loss of the cyanoacetyl moiety [28].
| Spectroscopic Technique | Key Observations | Diagnostic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic multiplets, amide protons | Chemical shift patterns |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons, nitrile carbon | Carbon chemical environments |
| Infrared | Amide C=O, nitrile C≡N stretches | Functional group identification |
| Mass Spectrometry | Molecular ion, fragmentation | Molecular weight confirmation |
The stability profile of 4-[(Cyanoacetyl)amino]benzamide encompasses both chemical stability under various conditions and thermal degradation pathways [15] [17]. The compound demonstrates reasonable stability under ambient storage conditions when protected from moisture and extreme temperatures [25].
Chemical degradation can occur through several pathways, with hydrolysis of the amide bonds being a primary concern under acidic or basic conditions [15]. The cyanoacetyl group is particularly susceptible to nucleophilic attack, leading to potential cyclization reactions or nitrile hydrolysis [17] [22].
Thermal degradation studies reveal that the compound undergoes decomposition at elevated temperatures, with initial degradation typically beginning around 200-250 degrees Celsius [15] [25]. The degradation process involves multiple steps, including dehydration, decarboxylation, and aromatic ring fragmentation [33].
Oxidative stability varies depending on environmental conditions, with the aromatic amine functionality being susceptible to oxidation under certain circumstances [15]. Light sensitivity may also contribute to degradation, particularly in the presence of photosensitizing agents [25].
Long-term stability studies indicate that proper storage conditions, including protection from moisture, light, and elevated temperatures, are essential for maintaining compound integrity [15] [25]. The formation of degradation products can be monitored through chromatographic techniques and spectroscopic analysis [33].
The crystal structure of 4-[(Cyanoacetyl)amino]benzamide exhibits characteristic features of benzamide derivatives, including extensive hydrogen bonding networks that stabilize the solid-state arrangement [18] [20]. The molecular packing is influenced by the geometric requirements of the amide functionalities and the steric effects of the cyanoacetyl substituent [21].
Hydrogen bonding patterns play a crucial role in determining the crystal structure, with both intermolecular and intramolecular interactions contributing to the overall stability [21] [41]. The amide groups serve as both hydrogen bond donors and acceptors, creating chain-like or tape-like structures within the crystal lattice [18] [20].
The presence of the cyano group introduces additional hydrogen bonding capabilities, as the nitrogen atom can function as a hydrogen bond acceptor [21] [22]. This interaction pattern contributes to the formation of three-dimensional hydrogen-bonded frameworks that enhance crystal stability [21].
Polymorphism may occur in benzamide derivatives due to the flexibility in hydrogen bonding arrangements and molecular conformations [18] [20]. Different crystalline forms can exhibit varying physical properties, including solubility, melting point, and dissolution rates [18].
X-ray crystallographic analysis would provide precise atomic coordinates and bond lengths, confirming the molecular geometry and intermolecular interactions [20] [41]. The crystal packing efficiency and symmetry elements determine many of the solid-state properties observed for this compound [18].
| Structural Feature | Characteristic | Impact on Properties |
|---|---|---|
| Hydrogen bonding | Extensive network formation | Enhanced crystal stability |
| Molecular packing | Efficient space filling | Defined melting characteristics |
| Polymorphism potential | Multiple crystal forms | Variable physical properties |
| Cyano group interactions | Additional H-bonding sites | Increased lattice energy |
The synthesis of 4-[(Cyanoacetyl)amino]benzamide traditionally relies on established methodologies that have formed the foundation of cyanoacetamide chemistry for several decades. The most fundamental approach involves the direct reaction between 4-aminobenzamide and various cyanoacetylating agents under controlled conditions [1] .
The classical synthesis typically begins with 4-aminobenzamide as the starting material, which possesses both the benzamide core structure and a free amino group available for acylation reactions. This compound can be readily prepared from 4-aminobenzoic acid through standard amidation procedures or obtained commercially as a high-purity starting material [3].
The direct acylation approach employs cyanoacetic acid derivatives in the presence of coupling reagents such as dicyclohexylcarbodiimide or carbonyldiimidazole. These methods generally proceed under mild conditions at room temperature to moderate heating, with reaction times ranging from several hours to overnight depending on the specific reagents and conditions employed [4] [5].
Alternative classical routes involve the use of activated cyanoacetic acid derivatives, where the carboxylic acid functionality is first converted to a more reactive intermediate such as an acid chloride or mixed anhydride before reaction with the amino substrate. These approaches typically demonstrate higher reaction rates and improved yields compared to direct coupling methods [7].
The classical synthetic routes generally provide moderate to good yields, typically in the range of 70-85%, with the major limitations being longer reaction times, the requirement for stoichiometric coupling reagents, and potential side reactions leading to diacylated products or other impurities [1] .
N-Cyanoacetylation represents the most widely employed methodology for synthesizing 4-[(Cyanoacetyl)amino]benzamide and related compounds. This approach offers several distinct pathways, each utilizing different cyanoacetylating reagents with unique advantages and limitations.
Cyanoacetyl chloride (2-cyanoacetyl chloride) serves as one of the most reactive cyanoacetylating agents for the synthesis of cyanoacetamides. This reagent can be prepared from cyanoacetic acid through treatment with thionyl chloride under reflux conditions, where thionyl chloride functions as both a chlorinating agent and dehydrating agent .
The preparation of cyanoacetyl chloride follows the general reaction: NC-CH₂COOH + SOCl₂ → NC-CH₂COCl + SO₂ + HCl. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product, typically at temperatures ranging from 60-80°C with reaction times of 2-4 hours .
The reaction of 4-aminobenzamide with cyanoacetyl chloride proceeds rapidly in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation reaction. The typical reaction conditions involve treatment of the amine substrate with cyanoacetyl chloride in an inert organic solvent such as dichloromethane or tetrahydrofuran at 0°C to room temperature .
This methodology offers several advantages including high reactivity, fast reaction rates, and excellent yields typically ranging from 80-95%. The major disadvantage is the formation of hydrochloric acid as a byproduct, which requires the use of stoichiometric amounts of base and can lead to salt formation that complicates product isolation .
Safety considerations are paramount when working with cyanoacetyl chloride due to its high reactivity and the potential for exposure to harmful vapors. Proper ventilation systems and personal protective equipment are essential for safe handling of this reagent .
Cyanoacetyl azide represents an alternative cyanoacetylating agent that offers certain advantages over the corresponding acid chloride, particularly in terms of reaction selectivity and the absence of strong acid byproducts. This reagent can be prepared from cyanoacetyl chloride through treatment with sodium azide under appropriate conditions [8].
The synthesis of cyanoacetyl azide requires careful temperature control due to the potentially explosive nature of organic azides. The reaction is typically performed at low temperatures (0-10°C) in polar aprotic solvents such as dimethylformamide or acetonitrile [9].
The mechanism of acylation using cyanoacetyl azide involves thermal or photochemical decomposition of the azide functionality to generate a highly reactive acyl nitrene intermediate, which subsequently reacts with the amino substrate to form the desired cyanoacetamide product [8].
This methodology provides excellent selectivity for monoacylation reactions and eliminates the formation of strong acid byproducts that can complicate workup procedures. Yields are typically in the range of 70-85%, which is slightly lower than those achieved with cyanoacetyl chloride but still highly satisfactory for synthetic applications [8].
The primary limitations of this approach include the need for specialized safety precautions when handling azide compounds, potential thermal sensitivity of the reagent, and the requirement for careful temperature control during both reagent preparation and the acylation reaction [9].
Cyanoacetic esters, particularly ethyl cyanoacetate, represent readily available and convenient cyanoacetylating agents for the synthesis of cyanoacetamides. This approach offers several practical advantages including commercial availability of the reagent, mild reaction conditions, and straightforward experimental procedures [10] [11].
The synthesis using cyanoacetic esters typically involves heating the ester with the amino substrate in the presence of a suitable solvent, often alcoholic media. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the ester, followed by elimination of alcohol to form the desired amide product [12] [11].
Optimized reaction conditions for ethyl cyanoacetate involve heating at reflux temperatures (60-80°C) in alcoholic solvents such as ethanol or methanol for periods ranging from 2-8 hours. The presence of catalytic amounts of base can accelerate the reaction and improve yields [12].
Alternative procedures utilize neat conditions where the amine and ester are heated together without additional solvent, often leading to cleaner reaction profiles and simplified workup procedures. These solvent-free approaches align with green chemistry principles and reduce the environmental impact of the synthetic process [10].
The major advantage of this methodology is the widespread availability and relatively low cost of cyanoacetic esters compared to other cyanoacetylating agents. Yields are generally in the range of 75-90%, which represents a good compromise between efficiency and convenience [10] [11].
Limitations include longer reaction times compared to more reactive acylating agents, the need for alcohol removal during reaction, and potential competing reactions such as transesterification when using alcoholic solvents [11].
N-(Cyanoacetyl) derivatives, particularly 1-cyanoacetyl-3,5-dimethylpyrazole, have emerged as highly effective cyanoacetylating agents that offer superior performance compared to traditional reagents. This class of compounds combines excellent reactivity with convenient handling properties and exceptional yields [1] [13].
The synthesis of 1-cyanoacetyl-3,5-dimethylpyrazole involves the condensation of cyanoacetyl hydrazide with acetylacetone through a cyclization reaction in aqueous media containing catalytic amounts of hydrochloric acid. This reagent preparation is straightforward and provides material of high purity suitable for subsequent acylation reactions [1] [13].
The acylation reaction using 1-cyanoacetyl-3,5-dimethylpyrazole proceeds under mild conditions in dry organic solvents such as toluene. The reaction typically requires heating at reflux for 4-6 hours for conventional heating methods, with excellent conversion rates and minimal side product formation [1] [13].
This methodology has been demonstrated to be superior to other cyanoacetylating agents in terms of reaction rate, product yield, and economic considerations. The cyanoacetylation occurs at much faster rates compared to traditional reagents such as ethyl cyanoacetate, cyanoacetic acid, or cyanoacetyl chloride [14].
Yields achieved with this methodology are consistently in the range of 90-95%, representing some of the highest values reported for cyanoacetamide synthesis. The excellent performance is attributed to the enhanced electrophilicity of the carbonyl group in the pyrazole derivative and the favorable leaving group properties of the dimethylpyrazole moiety [1] [13] [14].
The reagent demonstrates excellent functional group compatibility and can be used with a wide range of aromatic and aliphatic amines without significant side reactions. The methodology is particularly effective for the synthesis of difficultly available N-substituted cyanoacetamides that are challenging to prepare using other approaches [14].
Ultrasonically-assisted synthesis represents a significant advancement in the preparation of 4-[(Cyanoacetyl)amino]benzamide, offering substantial improvements in reaction efficiency, yield, and environmental sustainability compared to conventional heating methods.
The optimization of ultrasonically-assisted synthesis requires careful consideration of multiple parameters that collectively determine the success of the cyanoacetylation reaction. The primary parameters include ultrasonic frequency, power intensity, reaction temperature, solvent selection, and reaction time [1] [15] [16].
Ultrasonic frequency typically operates in the range of 20-40 kHz for synthetic organic chemistry applications, with 20 kHz being most commonly employed for cyanoacetamide synthesis. The power intensity is generally maintained between 100-600 watts, with optimal results achieved at 300-400 watts for laboratory-scale reactions [1] [15].
Temperature control during ultrasonication is critical, as the cavitation effects generate localized heating that must be balanced with external temperature regulation. Optimal reaction temperatures for cyanoacetylation reactions range from 30-60°C, with careful monitoring to prevent overheating that could lead to decomposition or side reactions [1] [16].
Solvent selection plays a crucial role in ultrasonically-assisted synthesis, with dry organic solvents such as toluene, tetrahydrofuran, or dichloromethane providing optimal results. The solvent must be capable of transmitting ultrasonic waves effectively while maintaining chemical compatibility with the reactants and products [1] [15].
Reaction time optimization reveals dramatic reductions compared to conventional heating methods. While traditional thermal methods require 4-12 hours for complete conversion, ultrasonically-assisted synthesis typically achieves full conversion in 20-30 minutes, representing an 8-24 fold improvement in reaction efficiency [1] [16].
The optimization process involves systematic variation of these parameters to identify conditions that maximize both yield and purity while minimizing reaction time and energy consumption. Design of experiments approaches can be employed to efficiently explore the parameter space and identify optimal conditions [17].
Comprehensive comparative studies between ultrasonically-assisted synthesis and conventional heating methods reveal significant advantages for the ultrasonic approach across multiple performance metrics [1] [16].
Reaction time represents the most dramatic improvement, with ultrasonication reducing reaction times by factors of 8-24 compared to conventional heating. For example, reactions that require 6 hours under reflux conditions can be completed in 20-30 minutes under ultrasonic irradiation [1] [16].
Yield improvements of 5-10% are consistently observed with ultrasonically-assisted methods, with typical yields increasing from 82-88% for conventional heating to 91-96% for ultrasonic methods. This improvement is attributed to enhanced mixing, improved mass transfer, and more efficient energy transfer to the reaction system [1] [16].
Product purity shows significant enhancement under ultrasonic conditions, with reduced formation of side products and impurities. This improvement results from more controlled reaction conditions, reduced thermal decomposition, and enhanced selectivity of the acylation reaction [1] [16].
Energy consumption analysis reveals 60-80% reductions in total energy requirements for ultrasonically-assisted synthesis compared to conventional heating. This improvement stems from shorter reaction times, lower operating temperatures, and more efficient energy transfer mechanisms [17] [18].
Environmental impact assessment demonstrates substantial reductions in emissions and waste generation. The shorter reaction times, lower energy requirements, and improved atom economy contribute to a more sustainable synthetic process [17] [18].
Temperature control represents a significant advantage of ultrasonic methods, as the cavitation effects provide localized heating that can be precisely controlled without the need for extended high-temperature exposure that characterizes conventional heating methods [19] [20].
The mechanisms underlying yield and purity enhancement in ultrasonically-assisted synthesis involve multiple physical and chemical phenomena that work synergistically to improve reaction outcomes [20] [18].
Cavitation effects represent the primary mechanism for enhancement, creating localized regions of extreme temperature and pressure that facilitate bond formation and breaking. These microenvironments promote more efficient molecular interactions and accelerate reaction kinetics [19] [20].
Enhanced mixing through acoustic streaming improves mass transfer between reactants, eliminating concentration gradients that can limit reaction rates in conventional stirred systems. This improved mixing is particularly beneficial for heterogeneous reaction systems involving solid substrates or reagents [20] [18].
Mechanical effects of ultrasound, including particle size reduction and surface activation, increase the effective surface area of solid reactants and improve accessibility of reactive sites. These effects are particularly important when dealing with crystalline starting materials or poorly soluble reagents [20].
Sonochemical activation can directly influence reaction pathways by providing alternative mechanisms for bond formation that are not accessible under conventional heating conditions. This activation can lead to improved selectivity and reduced side product formation [21].
Temperature uniformity achieved through ultrasonic irradiation eliminates hot spots and thermal gradients that can cause decomposition or undesired side reactions in conventional heating systems. This uniform heating contributes to improved product quality and yield [20].
The combination of these effects results in reaction systems that operate more efficiently, with improved conversion rates, enhanced selectivity, and reduced formation of byproducts. The overall result is higher yields of purer products obtained in significantly shorter reaction times [1] [16].
Green chemistry principles have been increasingly applied to the synthesis of 4-[(Cyanoacetyl)amino]benzamide, leading to the development of environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous reagents [22] [17].
Solvent-free synthesis represents one of the most significant green chemistry approaches, eliminating the need for organic solvents that contribute to environmental pollution and increase process costs. These methods typically involve neat reactions between the reactants, often under thermal or mechanical activation [23] [24].
Microwave-assisted synthesis offers substantial advantages in terms of energy efficiency and reaction time reduction. Microwave irradiation provides rapid and uniform heating that can dramatically accelerate cyanoacetylation reactions while maintaining high yields and product quality [25] [26] [27].
The application of microwave technology to cyanoacetamide synthesis typically involves short irradiation periods of 1-5 minutes at power levels of 300-600 watts. These conditions can achieve complete conversion with yields comparable to or superior to conventional heating methods [25] [27].
Water as a reaction medium represents another important green chemistry approach, replacing toxic organic solvents with an environmentally benign alternative. Aqueous synthesis methods have been developed that utilize phase transfer catalysis or micellar catalysis to facilitate reactions between hydrophobic reactants [22] [28].
Ionic liquids have emerged as sustainable alternatives to conventional organic solvents, offering advantages such as negligible vapor pressure, thermal stability, and recyclability. These media can provide unique solvation environments that enhance reaction rates and selectivity [28].
Catalyst-free methodologies eliminate the need for metal catalysts that can introduce environmental concerns and complicate product purification. These approaches rely on inherent reactivity of the substrates or mild activation methods to achieve effective transformations [24].
The development of one-pot synthetic procedures reduces waste generation by eliminating intermediate isolation and purification steps. These approaches combine multiple synthetic transformations in a single reaction vessel, improving overall efficiency and reducing environmental impact [27] [29].
Biocatalytic approaches utilizing enzymatic transformations represent emerging green chemistry methodologies that operate under mild conditions with high selectivity and minimal environmental impact. While less developed for cyanoacetamide synthesis, these methods show promise for future applications [30].
The transition from laboratory-scale synthesis to industrial production of 4-[(Cyanoacetyl)amino]benzamide requires careful consideration of multiple factors including process safety, economic viability, regulatory compliance, and environmental sustainability [31] [32] [33].
Process safety represents the primary concern during scale-up operations, as reactions that appear safe at laboratory scale can present significant hazards when conducted with larger quantities of materials. Heat generation, particularly important for exothermic cyanoacetylation reactions, becomes increasingly challenging to control as reaction scale increases [34] [35] [36].
Temperature control strategies must be carefully designed to maintain uniform heating and cooling throughout larger reaction vessels. The surface-to-volume ratio decreases with scale, making heat transfer more challenging and potentially leading to thermal runaway conditions if not properly managed [31] [37].
Mixing efficiency represents another critical factor that changes dramatically with scale. Laboratory-scale magnetic stirring systems must be replaced with mechanical agitation systems capable of maintaining homogeneous conditions in larger reaction vessels [35] [31].
Economic considerations become paramount at industrial scale, requiring optimization of reaction conditions to minimize raw material costs, reduce processing time, and maximize overall efficiency. The selection of cyanoacetylating reagents must balance cost, availability, and performance characteristics [35] [32].
Batch versus continuous processing decisions significantly impact industrial implementation. While batch processing offers greater flexibility for product development and small-scale production, continuous processing provides advantages for large-scale manufacture including improved heat transfer, better process control, and higher throughput [38] [39] [37].
Heat transfer optimization becomes increasingly critical at larger scales, requiring specialized equipment design and process engineering to maintain adequate temperature control. The use of external cooling systems, internal cooling coils, or specialized reactor designs may be necessary [31] [32].
Mass transfer considerations include ensuring adequate mixing and reagent distribution throughout larger reaction volumes. Computational fluid dynamics modeling can be employed to optimize reactor design and operating conditions [32].
Quality control and analytical monitoring systems must be implemented to ensure consistent product quality across different production batches. Real-time monitoring systems can provide immediate feedback on reaction progress and product quality [35] [33].
Environmental compliance requires implementation of waste treatment systems, emission controls, and safety management systems that meet regulatory requirements. The selection of synthetic methodologies should prioritize approaches that minimize environmental impact [33] [40].
Cost optimization involves not only raw material costs but also considerations of energy consumption, waste disposal costs, facility requirements, and labor costs. Life cycle assessment approaches can provide comprehensive evaluation of different synthetic routes [41] [33].
Risk assessment and hazard analysis become increasingly important at industrial scale, requiring formal safety studies, process hazard analyses, and emergency response planning. The implementation of inherently safer design principles can minimize risks associated with large-scale production [34] [36].
Regulatory considerations include compliance with chemical manufacturing regulations, environmental protection requirements, and occupational safety standards. Early engagement with regulatory authorities can facilitate smooth approval processes for industrial implementation [33].